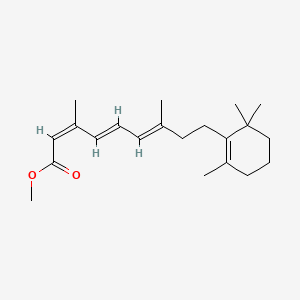
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexenyl)-3,5-octadien-2-one with bromoacetic ester in the Reformatskii reaction, followed by dehydration . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
Industrial production of methyl 7,8-dihydroretinoate typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of methyl 7,8-dihydroretinoate include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of methyl 7,8-dihydroretinoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other retinoid derivatives.
Biology: The compound is studied for its effects on cellular differentiation and proliferation, making it valuable in developmental biology research.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in treating skin disorders and certain types of cancer.
Mecanismo De Acción
The mechanism of action of methyl 7,8-dihydroretinoate involves its interaction with retinoid receptors in the body. These receptors, including RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ, function as transcription factors that regulate gene expression . Upon binding to these receptors, methyl 7,8-dihydroretinoate modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis.
Comparación Con Compuestos Similares
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be compared with other retinoid derivatives, such as:
All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia.
9-cis-retinoic acid: Used in the treatment of skin disorders and certain cancers.
13-cis-retinoic acid: Commonly used in the treatment of severe acne.
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Propiedades
Número CAS |
51077-51-1 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate |
InChI |
InChI=1S/C21H32O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,15H,8,11-14H2,1-6H3/b10-7+,16-9+,17-15- |
Clave InChI |
OAURFXFNOLEVQH-IAEFYPGOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C\C(=O)OC)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
Sinónimos |
13-cis-7,8-dihydroretinoic acid methyl ester methyl 7,8-dihydroretinoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















